6,6-Bis(trifluoromethyl)-5,6-dihydrophenanthridine
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Overview
Description
6,6-Bis(trifluoromethyl)-5,6-dihydrophenanthridine is a unique organic compound characterized by the presence of two trifluoromethyl groups attached to a dihydrophenanthridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Bis(trifluoromethyl)-5,6-dihydrophenanthridine typically involves the reaction of phenanthridine derivatives with trifluoromethylating agents under specific conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: While detailed industrial production methods are not widely documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 6,6-Bis(trifluoromethyl)-5,6-dihydrophenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include oxidized phenanthridine derivatives, reduced phenanthridine compounds, and substituted trifluoromethyl derivatives.
Scientific Research Applications
6,6-Bis(trifluoromethyl)-5,6-dihydrophenanthridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Mechanism of Action
The mechanism by which 6,6-Bis(trifluoromethyl)-5,6-dihydrophenanthridine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The compound can modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing biochemical pathways.
Comparison with Similar Compounds
6,6′-Bis(trifluoromethyl)-2,2′-bipyridine: Similar in structure but with a bipyridine core.
6,6′-Diaryl-substituted biazulene diimides: These compounds share the trifluoromethyl groups but have different core structures.
Uniqueness: 6,6-Bis(trifluoromethyl)-5,6-dihydrophenanthridine is unique due to its dihydrophenanthridine core, which imparts distinct chemical and physical properties. The presence of two trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H9F6N |
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Molecular Weight |
317.23 g/mol |
IUPAC Name |
6,6-bis(trifluoromethyl)-5H-phenanthridine |
InChI |
InChI=1S/C15H9F6N/c16-14(17,18)13(15(19,20)21)11-7-3-1-5-9(11)10-6-2-4-8-12(10)22-13/h1-8,22H |
InChI Key |
YKRBALLIBXCYLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3NC2(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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